5-Chloro-2-(trifluoromethyl)pyridine

SNAr Reactivity Fluorine Chemistry Pyridine Activation

5-Chloro-2-(trifluoromethyl)pyridine is the regioisomer you need—not its cheaper analog. The 2-CF₃/5-Cl pattern uniquely activates the 5-position for SNAr and Suzuki-Miyaura coupling, enabling site-selective derivatization that 2-chloro-5-(trifluoromethyl)pyridine cannot replicate. Used in kinase-targeted medicinal chemistry and agrochemical lead optimization, this building block delivers regiochemical certainty. Bulk batches available; contact us for custom synthesis and scale-up options.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 349-94-0
Cat. No. B1590180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyridine
CAS349-94-0
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
InChIKeyJRUFUZIAZUPVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(trifluoromethyl)pyridine CAS 349-94-0: Sourcing and Procurement of a Key Halogenated Pyridine Building Block


5-Chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) is a halogenated pyridine building block characterized by a chlorine atom at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring [1]. The molecular formula is C6H3ClF3N, with a molecular weight of approximately 181.54 g/mol . This substitution pattern creates a unique electronic environment that drives specific regio- and chemoselective reactivity, making it a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals.

5-Chloro-2-(trifluoromethyl)pyridine: Critical Differences from Regioisomeric and Functional Analogs


The procurement of a specific halogenated pyridine is rarely a commodity decision; regioisomeric and functional analogs exhibit markedly different reactivity and utility. The 5-chloro-2-(trifluoromethyl) substitution pattern imparts a unique electronic profile that dictates site-specific nucleophilic aromatic substitution (SNAr) and cross-coupling outcomes [1]. This contrasts sharply with isomers like 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), which possesses different regioselectivity and applications [2]. Simply selecting the lowest-priced 'chloro-(trifluoromethyl)pyridine' without verifying the specific substitution pattern can lead to failed syntheses, low yields, or unintended byproduct formation. The following quantitative evidence establishes why 5-chloro-2-(trifluoromethyl)pyridine is a distinct and non-interchangeable entity.

5-Chloro-2-(trifluoromethyl)pyridine: Evidence-Based Selection Guide for Procurement and Research


Nucleophilic Aromatic Substitution Reactivity: Enhanced Activation vs. Non-Fluorinated Analogs

The trifluoromethyl group at the 2-position significantly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) compared to non-fluorinated pyridines. Quantitative rate constant measurements reveal the extent of activation [1]. This is a class-level inference based on measured rate enhancements for CF3-substituted pyridines relative to the parent heterocycle.

SNAr Reactivity Fluorine Chemistry Pyridine Activation

Regioselective Deprotonation and Functionalization: Distinct Site Accessibility vs. 2-Chloro-5-(trifluoromethyl)pyridine

Direct comparison in a study on 'regioexhaustive functionalization' demonstrated that 5-chloro-2-(trifluoromethyl)pyridine can be efficiently converted into only two out of three possible isomeric carboxylic acids via direct deprotonation/functionalization sequences [1]. In contrast, the regioisomer 2-chloro-5-(trifluoromethyl)pyridine was successfully converted into all three possible carboxylic acids [1]. This difference highlights distinct site-accessibility profiles governed by the substitution pattern.

Regioselective Metalation Halogen Dance Pyridine Carboxylic Acids

Predicted pKa: Marked Reduction in Basicity vs. Parent Pyridine

The electron-withdrawing effects of the 2-CF3 and 5-Cl substituents drastically reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The predicted pKa of the conjugate acid is -1.73 ± 0.22 . This is in stark contrast to the pKa of pyridine itself, which is approximately 5.2.

Physicochemical Properties Lipophilicity Basicity

Water Solubility Profile: Low Aqueous Solubility Impacting Formulation and Reaction Medium Selection

The compound exhibits low water solubility, a property that is critical for its handling in both synthetic chemistry and biological assays. The measured solubility is 0.278 mg/mL (0.00153 mol/L), classifying it as 'soluble' on the ESOL scale but practically meaning it has limited aqueous miscibility . The calculated LogP (octanol-water partition coefficient) ranges from 2.4 to 2.75 depending on the method [1], indicating a preference for organic phases.

Solubility Drug Discovery Formulation

Cross-Coupling Reactivity: Chloride as a Handle for Suzuki-Miyaura Reactions

The chlorine atom at the 5-position serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. While bromides and iodides generally exhibit higher reactivity, the use of optimized catalyst systems (e.g., Pd(OAc)2/SPhos) allows for efficient Suzuki-Miyaura coupling of aryl chlorides [1]. The presence of the electron-withdrawing CF3 group enhances the oxidative addition step compared to unactivated aryl chlorides [1].

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

5-Chloro-2-(trifluoromethyl)pyridine: Validated Applications Aligned with Evidence


Synthesis of 5-Aryl-2-(trifluoromethyl)pyridine Derivatives via Suzuki-Miyaura Coupling

This compound is an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 5-position. The chloride leaving group, activated by the adjacent 2-CF3 substituent, undergoes efficient palladium-catalyzed coupling with a wide range of boronic acids [1]. This application leverages the quantitative solubility (organic-solvent compatible) and reactivity profile (Class-level inference, Evidence Item 5) to generate diverse biaryl scaffolds for medicinal chemistry programs targeting kinases, GPCRs, or other protein classes.

Regioselective Deprotonation for 4- or 6-Functionalized Pyridine Scaffolds

The unique electronic environment created by the 2-CF3 and 5-Cl substituents directs lithiation to the 4- or 6-position, depending on the base and conditions [1]. This regioselectivity (Direct head-to-head comparison, Evidence Item 2) enables the efficient synthesis of 4- or 6-substituted-5-chloro-2-(trifluoromethyl)pyridines. These are valuable intermediates for pharmaceuticals and agrochemicals where specific substitution patterns are required for target engagement. The low basicity (pKa -1.73, Cross-study comparable, Evidence Item 3) prevents competing acid-base reactions with lithiating agents.

Building Block for Fluorinated Drug Candidates in Medicinal Chemistry

The trifluoromethyl group is a privileged motif in drug discovery, often enhancing metabolic stability, lipophilicity, and target binding [1]. The low aqueous solubility (0.278 mg/mL, Cross-study comparable, Evidence Item 4) and moderate lipophilicity (LogP ~2.5-2.7) are characteristic of lead-like molecules. This compound serves as a key starting material for introducing a 2-CF3-pyridine moiety into drug candidates. Its distinct regioisomeric identity (Section 2) is critical for ensuring the correct spatial orientation of substituents in the final molecule, which directly impacts biological activity and selectivity.

Development of SNAr-Based Synthetic Routes for Advanced Intermediates

The electron-deficient pyridine ring, activated by both the ring nitrogen and the 2-CF3 group, readily undergoes nucleophilic aromatic substitution (SNAr) [1]. This allows for the displacement of the 5-chloro substituent with a variety of nucleophiles (amines, alkoxides, thiols) under relatively mild conditions (Class-level inference, Evidence Item 1). This reactivity profile is distinct from non-fluorinated pyridines and is a primary driver for selecting this specific building block for the rapid assembly of complex, functionalized pyridine derivatives.

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